![molecular formula C12H6Cl2N2S B598089 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine CAS No. 1203681-45-1](/img/structure/B598089.png)

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine

Übersicht

Beschreibung

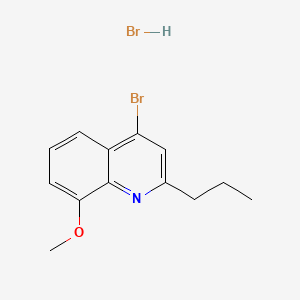

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C12H6Cl2N2S . It is a derivative of thiazolo[5,4-b]pyridine, a structural motif found in numerous bioactive molecules .

Synthesis Analysis

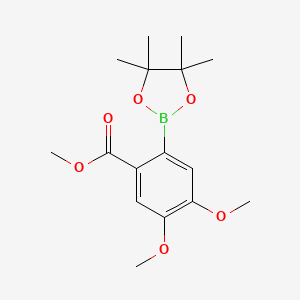

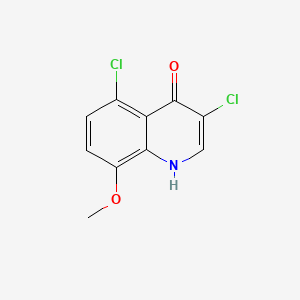

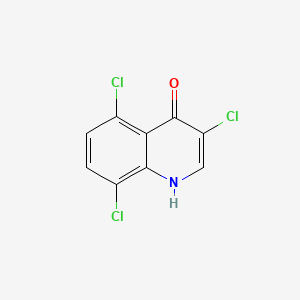

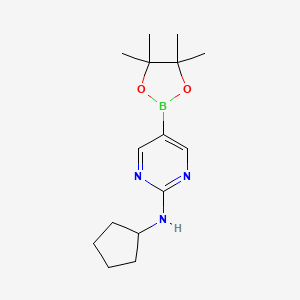

The synthesis of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine and similar compounds often involves ring cleavage methodology reactions . For instance, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the molecular structure, including the positions of the atoms and the types of chemical bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine can be analyzed using various techniques. For instance, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and boiling point can be determined using standard laboratory techniques .Wissenschaftliche Forschungsanwendungen

c-KIT Inhibitors for Overcoming Imatinib Resistance

Thiazolo[5,4-b]pyridine derivatives, which include “2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine”, have been identified as c-KIT inhibitors that can overcome Imatinib resistance . This is particularly important in the treatment of gastrointestinal stromal tumor (GIST), where overcoming drug resistance of c-KIT inhibitors, including Imatinib, is required .

Antioxidant Properties

Thiazolo[4,5-b]pyridines, a class of compounds that includes “2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine”, have been found to exhibit high antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also been reported to have antimicrobial properties . This suggests that “2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine” could be used in the development of new antimicrobial agents.

Herbicidal Properties

Thiazolo[4,5-b]pyridines have been found to have herbicidal properties . This suggests that “2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine” could be used in the development of new herbicides.

Anti-inflammatory Properties

Thiazolo[4,5-b]pyridines have been reported to have anti-inflammatory properties . This suggests that “2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine” could be used in the treatment of inflammatory diseases.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This suggests that “2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine” could be used in the development of new antifungal agents.

Antitumor Properties

Thiazolo[4,5-b]pyridines have been reported to have antitumor properties . This suggests that “2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine” could be used in the development of new antitumor agents.

Histamine H3 Receptor Antagonists

Some representatives of thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists . This suggests that “2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine” could be used in the treatment of diseases related to the histamine H3 receptor.

Zukünftige Richtungen

The future directions for the research on 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine could include further studies on its synthesis, chemical reactions, and biological activities. In particular, more research is needed to elucidate its mechanism of action and potential applications in medicine and other fields .

Wirkmechanismus

Target of Action

Thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that the compound’s interaction with its targets leads to a variety of pharmacological effects .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Eigenschaften

IUPAC Name |

2-(2,6-dichlorophenyl)-[1,3]thiazolo[5,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2S/c13-7-2-1-3-8(14)11(7)12-16-9-4-5-15-6-10(9)17-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYRTQOAPZITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254436 | |

| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

CAS RN |

1203681-45-1 | |

| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203681-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

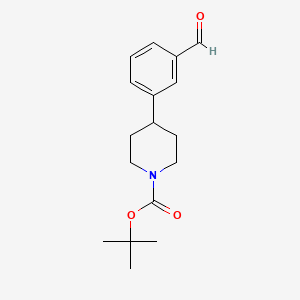

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)

![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)